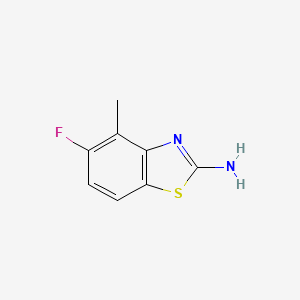

5-Fluoro-4-methyl-1,3-benzothiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFAKMRNAXFLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Benzothiazole (B30560) Derivatives

The formation of the benzothiazole nucleus is a cornerstone of heterocyclic chemistry, with several reliable methods having been established. These can be broadly categorized into intramolecular cyclization approaches and condensation reactions.

Intramolecular Cyclization Approaches for Benzothiazole Core Formation

One of the most prevalent methods for the synthesis of 2-aminobenzothiazoles is the intramolecular cyclization of N-arylthioureas. This approach, often referred to as the Hugershoff reaction, involves the oxidative cyclization of a substituted phenylthiourea. For the synthesis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, the key precursor would be N-(4-fluoro-3-methylphenyl)thiourea. The cyclization is typically promoted by an oxidizing agent, such as bromine in a suitable solvent like chloroform (B151607) or acetic acid.

The general mechanism involves the electrophilic attack of the oxidizing agent on the sulfur atom of the thiourea (B124793), followed by an intramolecular electrophilic substitution on the aromatic ring, leading to the formation of the benzothiazole ring system. The reaction conditions can be tuned to optimize the yield and purity of the final product.

| Precursor | Reagents | Product | Reference |

| N-(4-fluoro-3-methylphenyl)thiourea | Br₂, Chloroform | This compound | Inferred from established methodologies |

Recent advancements in this area have explored the use of various catalysts to make the reaction more efficient and environmentally benign. Transition metal catalysts, including ruthenium, palladium, and nickel salts, have been shown to effectively promote the intramolecular oxidative coupling of N-arylthioureas, often under milder conditions and with higher yields. nih.gov

Condensation Reactions with Aminothiophenols and Anilines

Another fundamental approach to benzothiazole synthesis involves the condensation of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon synthon. In the case of this compound, the key intermediate would be 2-amino-5-fluoro-4-methylbenzenethiol. This intermediate can then be reacted with a reagent that provides the C2-amino group. Cyanogen bromide (CNBr) is a common reagent for this transformation, leading directly to the formation of the 2-aminobenzothiazole (B30445).

The reaction proceeds through the initial formation of a thiouronium salt, which then undergoes intramolecular cyclization to furnish the desired product. This method offers a direct route to the 2-amino-substituted benzothiazole core.

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-amino-5-fluoro-4-methylbenzenethiol | Cyanogen bromide | This compound | Inferred from established methodologies |

The synthesis of the required 2-amino-5-fluoro-4-methylbenzenethiol precursor is a critical step in this synthetic sequence. It can be prepared from the corresponding substituted aniline (B41778), 4-fluoro-3-methylaniline (B1294958), through a multi-step process involving thiocyanation followed by reduction.

Regioselective Introduction of Fluorine and Methyl Substituents

The precise placement of the fluorine and methyl groups on the benzothiazole ring is crucial for the desired properties of the final compound. While the substituents can be introduced via appropriately substituted starting materials, methods for their regioselective introduction onto a pre-formed benzothiazole core are also of significant interest.

Electrophilic Fluorination Techniques

Electrophilic fluorination offers a direct method for the introduction of a fluorine atom onto an aromatic ring. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose. The regioselectivity of the fluorination is directed by the existing substituents on the benzothiazole ring. For the fluorination of a 4-methyl-1,3-benzothiazol-2-amine precursor, the directing effects of the amino and methyl groups would need to be carefully considered to achieve selective fluorination at the C5 position. The amino group at the 2-position is a strong activating group and would likely direct the electrophilic attack to the 5- and 7-positions. The methyl group at the 4-position would further influence the regiochemical outcome.

| Substrate | Fluorinating Agent | Potential Product |

| 4-methyl-1,3-benzothiazol-2-amine | NFSI or Selectfluor® | This compound |

Directed Functionalization for Methyl Group Placement

The introduction of a methyl group at the C4 position can be achieved through directed ortho-metalation (DoM). This strategy involves the use of a directing group to facilitate the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting lithiated intermediate can then be quenched with an electrophilic methyl source, such as methyl iodide. In the context of a 5-fluoro-1,3-benzothiazol-2-amine precursor, the amino group or a protected amino group could potentially act as a directing group, facilitating lithiation at the C4 position. However, the presence of the acidic N-H proton of the amino group would require protection prior to the lithiation step.

| Substrate | Reagents | Product |

| N-protected 5-fluoro-1,3-benzothiazol-2-amine | 1. n-BuLi, 2. CH₃I | N-protected this compound |

Advanced Synthetic Strategies for Yield Enhancement and Scalability

Modern synthetic chemistry places a strong emphasis on the development of efficient, scalable, and sustainable processes. Several advanced strategies have been applied to the synthesis of 2-aminobenzothiazoles to improve yields and facilitate large-scale production.

Catalytic approaches have shown significant promise in enhancing the efficiency of benzothiazole synthesis. The use of transition metal catalysts, such as those based on iron, copper, and palladium, can enable reactions to proceed under milder conditions, with lower catalyst loadings and higher turnover numbers. For instance, FeCl₃-catalyzed tandem reactions of 2-iodoanilines with isothiocyanates in water have been reported as an environmentally benign and practical route to 2-aminobenzothiazoles. nih.gov

Process intensification techniques, such as the use of microwave irradiation and flow chemistry, can significantly reduce reaction times and improve yields. Microwave-assisted synthesis, in particular, has been shown to accelerate the condensation reactions for benzothiazole formation. nih.gov

Stepwise Coupling Protocols

The synthesis of 2-aminobenzothiazoles, including the 5-fluoro-4-methyl substituted variant, often relies on well-established stepwise coupling protocols. A primary method involves the intramolecular cyclization of N-(4-fluoro-3-methylphenyl)thiourea. This thiourea intermediate is typically prepared by reacting 4-fluoro-3-methylaniline with a thiocyanate (B1210189) source. The subsequent cyclization is an oxidative process, commonly mediated by reagents like bromine in an inert solvent, which facilitates the formation of the thiazole (B1198619) ring. researchgate.net

Another prominent strategy is the copper-catalyzed tandem reaction. This approach can involve the coupling of a corresponding 2-haloaniline, such as 2-iodo-4-fluoro-5-methylaniline, with an isothiocyanate. researchgate.net Copper(I) catalysts, often used in very low concentrations, have proven effective in promoting this transformation, which proceeds through an initial C-S bond formation followed by intramolecular cyclization. researchgate.net

Furthermore, metal-free approaches have been developed, utilizing covalent organic frameworks (COFs) as catalysts for the cross-coupling of 2-iodoanilines with isothiocyanates at room temperature in water, highlighting a move towards more sustainable and green chemistry principles. researchgate.net

A different coupling strategy involves the N-arylation of a pre-formed 2-aminobenzothiazole core with boronic acids, catalyzed by copper(II) complexes. rsc.org While this method is typically used for derivatization at the amine position, it underscores the versatility of coupling reactions in benzothiazole chemistry.

Table 1: Representative Stepwise Coupling Conditions for 2-Aminobenzothiazole Synthesis This table presents generalized conditions for the synthesis of the 2-aminobenzothiazole scaffold, adaptable for this compound.

| Method | Key Reactants | Catalyst/Reagent | Typical Conditions | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | Substituted Phenylthiourea | Br₂ in CHCl₃ | 0 °C to Room Temperature | researchgate.net |

| Copper-Catalyzed Tandem Reaction | 2-Iodoaniline, Isothiocyanate | CuI (ppm levels) | Mild conditions | researchgate.net |

| Base-Promoted Intramolecular C–S Coupling | N-(2-halophenyl)thiourea | Base (e.g., K₂CO₃) | Dioxane, heat | mdpi.com |

Microwave-Assisted Synthesis for Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 2-aminobenzothiazoles. nih.govresearchgate.netasianpubs.org The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net

For the synthesis of this compound, microwave energy can be applied to the key cyclization step. For instance, the condensation of 4-fluoro-3-methylaniline with potassium thiocyanate in the presence of an oxidizing agent can be efficiently conducted in a microwave reactor. researchgate.net Similarly, multi-component reactions, such as the one-pot synthesis from a substituted aniline, an aldehyde, and a sulfur source, can be significantly enhanced under microwave conditions. mdpi.comresearchgate.net This efficiency is attributed to the rapid and uniform heating of the reaction mixture, which overcomes activation energy barriers more effectively. ijpbs.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Derivatives Illustrative data based on general findings for the synthesis of related benzothiazole structures.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 6-24 h) | Minutes (e.g., 5-30 min) | nih.govresearchgate.net |

| Yield | Moderate to Good | Good to Excellent | ijpbs.com |

| By-product Formation | Often observed | Reduced | ijpbs.com |

In-line Analytical Monitoring for Process Control

The integration of Process Analytical Technology (PAT) into chemical synthesis provides real-time data for enhanced process understanding and control. For the synthesis of this compound, particularly in continuous flow chemistry settings, in-line analytical monitoring is crucial for ensuring reaction completion, identifying intermediates, and optimizing conditions. thieme-connect.com

Techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be incorporated directly into the reaction stream. thieme-connect.comcam.ac.uk For example, an in-line IR flow cell (like a ReactIR probe) can monitor the disappearance of starting materials (e.g., the isothiocyanate peak) and the appearance of the product's characteristic vibrational bands. cam.ac.uk This non-destructive, real-time analysis allows for immediate adjustments to reaction parameters like temperature, pressure, or reagent stoichiometry, leading to improved yield, purity, and process safety. thieme-connect.com This level of control is particularly valuable for scaling up the synthesis from laboratory to industrial production.

Derivatization and Analog Synthesis of this compound

The 2-aminobenzothiazole scaffold is a versatile template for creating libraries of compounds for drug discovery. nih.govrsc.org The this compound molecule offers several sites for chemical modification, primarily at the exocyclic amine and on the benzothiazole ring system itself.

Modifications at the Amine Position

The exocyclic 2-amino group is a key handle for derivatization due to its nucleophilicity. rsc.org It can readily undergo a variety of chemical transformations to generate a diverse range of analogs.

N-Arylation/N-Alkylation: The amine can be arylated through coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, with various aryl halides. Copper-catalyzed N-arylation using boronic acids is also a highly effective method. rsc.org Alkylation can be achieved using alkyl halides or via reductive amination.

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, provides sulfonamide derivatives. researchgate.net

Urea and Thiourea Formation: The amino group can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively.

Schiff Base Formation: Condensation with various aldehydes and ketones results in the formation of imines (Schiff bases), which can serve as intermediates for further reactions, such as the synthesis of azetidinones.

Ring System Derivatization

Modification of the core benzothiazole ring system allows for fine-tuning of the molecule's steric and electronic properties. While the existing fluorine and methyl groups direct further substitution, introducing other functionalities often requires starting from a more elaborately substituted aniline precursor.

An alternative strategy involves synthesizing a halogenated version of the target molecule, for example, 6-bromo-5-fluoro-4-methyl-1,3-benzothiazol-2-amine. The bromine atom can then serve as a versatile handle for transition-metal-catalyzed cross-coupling reactions. nih.gov

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce new aryl or alkyl groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to install new nitrogen-based substituents. nih.gov

Sonogashira Coupling: This allows for the introduction of alkyne functionalities.

These cross-coupling reactions enable the creation of a wide array of analogs with diverse substituents on the benzene (B151609) portion of the benzothiazole ring. nih.gov

Prodrug Development Strategies

Prodrugs are inactive or less active precursors that are metabolically converted into the active drug in vivo. This strategy is often employed to improve physicochemical properties such as solubility, stability, or bioavailability. For an amine-containing compound like this compound, several prodrug approaches can be considered.

One common strategy involves masking the polar 2-amino group to increase lipophilicity and enhance membrane permeability. This can be achieved by forming amide, carbamate, or phosphate (B84403) derivatives. These linkages are designed to be cleaved by endogenous enzymes like esterases or amidases to release the active parent amine.

Another sophisticated approach is the development of tumor-activated prodrugs. For instance, a study on related benzothiazole inhibitors of stearoyl-CoA desaturase (SCD) utilized a prodrug that was metabolically activated by CYP4F11, an enzyme expressed in specific cancer cell lines but not in insensitive ones. nih.gov This strategy offers a way to achieve targeted drug delivery and reduce systemic toxicity. Applying a similar concept, the 2-amino group of this compound could be derivatized with a moiety that is selectively cleaved under the specific conditions of a target tissue, such as hypoxia or the presence of certain enzymes. nih.gov

Table 3: Potential Prodrug Linkages for the 2-Amino Group This table outlines general strategies applicable to the derivatization of the target compound.

| Prodrug Linkage | Potential Cleavage Mechanism | Purpose | Reference |

|---|---|---|---|

| Amide | Enzymatic (Amidases) | Improve stability, modify solubility/lipophilicity | nih.gov |

| Carbamate | Enzymatic (Esterases) | Improve membrane permeability | General Prodrug Strategy |

| Phosphate/Phosphonamide | Enzymatic (Phosphatases) | Increase aqueous solubility | General Prodrug Strategy |

| Azo Linkage | Reductive cleavage (e.g., by gut microbiota) | Colon-specific drug delivery | General Prodrug Strategy |

Biological Activities and Pharmacological Potential

Broad Spectrum of Biological Activities Associated with Benzothiazole (B30560) Scaffold

The benzothiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, known to be a constituent in a variety of pharmacologically active compounds. Research has consistently demonstrated that derivatives of benzothiazole exhibit a wide range of biological activities. These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. The specific biological effects are largely dependent on the nature and position of substituent groups on the benzothiazole ring system. The introduction of a fluorine atom and a methyl group at the 5- and 4-positions, respectively, of the 2-aminobenzothiazole (B30445) core, as in the case of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, would be expected to modulate its biological profile, potentially enhancing its efficacy or altering its spectrum of activity.

Antimicrobial Research Focus

Given the established antimicrobial properties of many benzothiazole derivatives, it is a logical area of investigation for this compound.

Evaluation of Antibacterial Efficacy

Numerous studies have reported the antibacterial activity of various substituted 2-aminobenzothiazoles against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. Future research on this compound would likely involve screening against clinically relevant bacterial strains to determine its minimum inhibitory concentration (MIC).

Assessment of Antifungal Properties

The antifungal potential of the benzothiazole scaffold is also well-documented. Derivatives have shown efficacy against various fungal pathogens. Investigations into the antifungal properties of this compound would be a valuable extension of this research, potentially identifying a new agent for combating fungal infections.

Investigation of Antitubercular Activity

Tuberculosis remains a significant global health concern, and the discovery of new antitubercular agents is a priority. Certain benzothiazole derivatives have demonstrated promising activity against Mycobacterium tuberculosis. Therefore, evaluating this compound for its ability to inhibit the growth of this pathogen would be a worthwhile endeavor.

Anticancer and Antiproliferative Investigations

The anticancer potential of benzothiazole derivatives is another major focus of research in medicinal chemistry.

In Vitro Growth Inhibition in Sensitive Cancer Cell Lines

A number of fluorinated benzothiazoles have exhibited potent and selective anticancer activity. For instance, the structurally related compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been a subject of interest for its antitumor properties. It is hypothesized that such compounds may exert their effects through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. Consequently, a critical area of future research for this compound would be to assess its in vitro cytotoxic and antiproliferative effects against a panel of human cancer cell lines. Such studies would aim to determine its potency (e.g., IC50 values) and selectivity.

Targeted Enzyme Inhibition in Cancer Pathways

Topoisomerase II Modulation

While the broader class of benzothiazole derivatives has been investigated for topoisomerase inhibition, specific studies on this compound indicate that it does not function as a topoisomerase I or topoisomerase II inhibitor. Research has shown that the compound does not induce the protein-associated strand breaks typically associated with topoisomerase poisons. nih.gov Furthermore, experiments designed to detect the trapping of topoisomerase I or topoisomerase II-DNA cleavage complexes were negative in sensitive MCF-7 cells treated with the compound. nih.gov These data suggest that the anti-cancer activity of this compound is dependent on targets other than topoisomerase I or II. nih.gov

Tyrosine Kinase Pathway Interference

This compound interferes with key kinase signaling pathways that are crucial for cell proliferation and survival, although it is not identified as a direct inhibitor of receptor tyrosine kinases. Its mechanism involves the generation of reactive oxygen species (ROS), which in turn activates ROS-responsive kinases. acs.orgnih.gov

Specifically, in sensitive breast cancer cells, the compound activates the c-Jun-N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38) pathways. acs.orgnih.gov This activation is a critical step in its cytotoxic mechanism, as pharmacological inhibition of either JNK or p38 was found to attenuate the compound-mediated increases in intracellular ROS, apoptosis, and DNA single-strand break formation. acs.orgnih.gov This indicates that the compound's interference with these kinase signaling cascades is integral to its ability to induce oxidative stress and subsequent DNA damage, ultimately leading to cancer cell death. acs.org

| Enzyme/Pathway | Interaction Type | Outcome in Sensitive Cells | Reference |

|---|---|---|---|

| Thioredoxin System | No evidence of direct interaction found. | N/A | |

| Cytochrome P450 1A1 (CYP1A1) | Induction and Metabolic Activation | Upregulation of CYP1A1, which metabolizes the compound into a reactive species that forms DNA adducts. | nih.govmedchemexpress.comnih.gov |

| Topoisomerase II | No direct modulation. | Compound does not trap topoisomerase-DNA complexes; its activity is independent of this enzyme. | nih.gov |

| JNK and p38 Kinase Pathways | Activation | Activation of these stress-related kinases, leading to increased ROS, DNA damage, and apoptosis. | acs.orgnih.gov |

Anti-inflammatory Response Modulation

Beyond its direct cytotoxic mechanisms, this compound also modulates pathways involved in inflammation. The compound has been shown to affect the nuclear factor-kappa B (NF-κB) signaling cascade, a pivotal regulator of cellular processes including inflammation, immunity, and cell survival. llu.edu

Antidiabetic Therapeutic Explorations

The 2-aminobenzothiazole scaffold is a promising foundation for the development of novel antidiabetic agents. preprints.org Research has shown that derivatives of this structure can exert beneficial effects on glucose metabolism through various mechanisms.

One key area of investigation involves the agonist effect of benzothiazole derivatives on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). preprints.orgmdpi.com PPARγ is a nuclear receptor that acts as a crucial transcription factor in modulating genes involved in glucose uptake, insulin (B600854) sensitivity, and adipocyte regulation. mdpi.com In a study evaluating two series of 2-aminobenzothiazole derivatives—one linked to isothioureas and another to guanidines—molecular docking revealed a high affinity for PPARγ. preprints.orgmdpi.com Specifically, the compounds methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate and 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine demonstrated significant binding affinities (ΔG = -7.8 and -8.4 kcal/mol, respectively). mdpi.com When tested in a rat model of type 2 diabetes, these compounds successfully reduced blood glucose levels to below 200 mg/dL and improved the lipid profile after four weeks of administration. mdpi.com

Other research into benzothiazole derivatives has identified moderate inhibitory activity against alpha-amylase, an enzyme involved in carbohydrate digestion. jocpr.com The structural similarities required for both PPARγ agonism and the inhibition of other diabetes-related enzymes, such as aldose reductase, make these compounds attractive candidates for multifunctional drug development. mdpi.com

Anticonvulsant Activity Assessment

The potential of the 2-aminobenzothiazole core in central nervous system disorders is highlighted by the existence of clinically approved drugs. nih.gov Riluzole, a 2-aminobenzothiazole derivative, is a marketed drug with a spectrum of anticonvulsant activity similar to phenytoin. mdpi.comnih.gov This has established the benzothiazole nucleus as a promising candidate for the development of new antiepileptic therapies. nih.gov

Studies have explored the "antiglutamate" activity of Riluzole and its analogues, evaluating their ability to provide protection against convulsions induced by glutamic acid administration in animal models. acs.org Research on various 6-substituted-2-benzothiazolamines showed that derivatives with polyfluoroalkoxy groups, such as Riluzole (6-trifluoromethoxy), exhibited potent anticonvulsant effects with ED₅₀ values ranging from 2.5 to 3.2 mg/kg. acs.org

Further investigations into novel benzothiazole-sulfonamide hybrids have also shown significant anticonvulsant properties in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard screening tests for antiepileptic drugs. nih.gov These findings suggest that the 2-aminobenzothiazole scaffold can be chemically modified to produce potent anticonvulsant agents. nih.govacs.org

Neuroprotective Role Investigations

Beyond anticonvulsant effects, the 2-aminobenzothiazole structure is integral to compounds investigated for neuroprotective roles in chronic neurodegenerative diseases. Riluzole is approved for the treatment of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disorder. preprints.orgresearchgate.net Another derivative, Frentizole, has also been studied for its pharmacological effects in neurodegenerative conditions. preprints.org

The mechanism of neuroprotection is often linked to the modulation of glutamate (B1630785) neurotransmission. acs.orgnih.gov Riluzole has been shown to be an anti-glutamatergic neuroprotective agent in several animal models of neural injury. nih.gov For instance, in a mouse model of Parkinson's disease, Riluzole demonstrated protection against MPTP-induced neurodegeneration of the nigrostriatal dopaminergic pathway. nih.gov It attenuated the depletion of dopamine (B1211576) and its metabolites and protected against neuronal damage in the substantia nigra. nih.gov In models of temporal lobe epilepsy, Riluzole and novel aminothiazole derivatives have been shown to prevent acute excitotoxic neural injury in the hippocampus following seizures. nih.govnih.gov

Furthermore, the benzothiazole core is present in diagnostic agents for neurodegenerative diseases. Flutemetamol, a benzothiazole derivative, is used as a diagnostic tool for Alzheimer's disease, highlighting the scaffold's utility in targeting pathologies within the central nervous system. nih.govresearchgate.net

Enzyme Inhibition Profiles (General Pharmacological Targets)

Casein Kinase-1δ Inhibition

Casein Kinase 1 (CK1) is a family of serine/threonine kinases involved in various cellular processes. While the broader benzothiazole class has been investigated for the inhibition of various kinases, including apoptosis signal-regulating kinase 1 (ASK1), ATR kinase, and members of the CLK family, specific and detailed research focusing on the inhibition of Casein Kinase-1δ (CK1δ) by this compound or its close analogues is not extensively documented in the available scientific literature. nih.govresearchgate.netacs.org

Aldose Reductase Inhibition

Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. nih.govportico.org The conversion of glucose to sorbitol by AR contributes to the pathogenesis of long-term diabetic complications such as neuropathy, retinopathy, and cataracts. nih.govportico.org The benzothiazole scaffold has been identified as having a strong affinity for a binding site on the AR enzyme, leading to the design of potent aldose reductase inhibitors (ARIs). nih.gov

A prime example is Zopolrestat, a potent, orally active ARI developed for the treatment of diabetic complications. mdpi.comnih.govresearchgate.net Zopolrestat, which features a trifluoromethyl-benzothiazolyl methyl group, is a highly effective inhibitor of human aldose reductase. nih.gov Its potent inhibitory activity has been demonstrated both in vitro and in vivo, where it effectively prevents the accumulation of sorbitol in the sciatic nerve, retina, and lens of diabetic rats. nih.govmedchemexpress.com The success of Zopolrestat has spurred further research into other benzothiazole-containing ARIs. portico.orgresearchgate.netnih.gov

Dipeptidyl Peptidase IV Inhibition

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones like GLP-1, which are crucial for stimulating insulin secretion. oatext.comjetir.org Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes. oatext.comnih.gov DPP-IV inhibitors, known as "gliptins," work by prolonging the action of incretins, thereby enhancing glucose-dependent insulin release. oatext.com

While various heterocyclic structures have been successfully developed as DPP-IV inhibitors, including piperidines, thiazolopyrimidines, and oxadiazoles, research specifically linking the 2-aminobenzothiazole scaffold to potent DPP-IV inhibition is limited. jetir.orgnih.govresearchgate.netresearchgate.net One study mentioned the synthesis of benzothiazole-1,3,4-oxadiazole-4-thiazolidinone hybrids that were evaluated in diabetic rat models, suggesting an exploration of this scaffold in the broader context of antidiabetic agents, but detailed DPP-IV inhibition data for simple 2-aminobenzothiazoles is not prominent. nih.gov The known DPP-IV inhibitors on the market, such as sitagliptin (B1680988) and vildagliptin, are not based on a benzothiazole core. oatext.com

Mechanistic Elucidation and Structure Activity Relationship Sar Studies

Identification and Characterization of Molecular Targets

The benzothiazole (B30560) scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a diverse array of biological targets. nih.govbibliomed.org While the specific molecular targets of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine are not extensively detailed in dedicated studies, analysis of closely related analogues provides significant insights. A prominent molecular target for fluorinated phenylbenzothiazoles is the Aryl Hydrocarbon Receptor (AhR). core.ac.ukresearchgate.net Studies on compounds like 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole have demonstrated high-affinity binding to the AhR, suggesting that this receptor is a likely target for this compound as well. core.ac.ukresearchgate.netdntb.gov.ua

Beyond the AhR, the broader class of benzothiazole derivatives has been shown to interact with various other key cellular proteins. nih.gov These include receptor tyrosine kinases such as c-Met and EGFR, and components of the PI3K/Akt/mTOR signaling pathway. nih.gov In the context of antimicrobial activity, benzothiazoles, particularly fluoroquinolone analogues, are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. nih.govresearchgate.nettandfonline.com The diverse biological activities reported for benzothiazoles, including anticancer, anti-inflammatory, and antimicrobial effects, underscore their capacity to engage with multiple molecular targets. bibliomed.orgnih.govekb.eg

Analysis of Ligand-Receptor Interactions and Binding Modes

Detailed crystallographic or NMR spectroscopic data illustrating the precise binding mode of this compound with its potential molecular targets are not extensively available. However, based on the known interactions of similar heterocyclic compounds, a general model of ligand-receptor interactions can be proposed.

The planar benzothiazole ring system is capable of engaging in various non-covalent interactions within a receptor's binding pocket. These interactions are likely to include:

π-π Stacking: The aromatic nature of the fused benzene (B151609) and thiazole (B1198619) rings allows for favorable stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein. nih.gov

Hydrogen Bonding: The amine group at the 2-position and the nitrogen atom within the thiazole ring can act as hydrogen bond donors and acceptors, respectively. These interactions with polar residues in the binding site are crucial for anchoring the ligand and ensuring specificity. nih.govmdpi.com

For instance, in the binding of ligands to DNA gyrase, interactions are often facilitated by hydrogen bonds and hydrophobic contacts within the enzyme's active site. nih.govtandfonline.com Similarly, the binding of fluorinated ligands to their targets often involves specific interactions mediated by the fluorine atom, which can form weak hydrogen bonds or other electrostatic interactions. nih.gov

Detailed Structure-Activity Relationship (SAR) Analysis

The benzothiazole nucleus is the foundational scaffold essential for the biological activity of this class of compounds. nih.govnih.gov It is considered a critical pharmacophore due to its unique structural and electronic properties. bibliomed.orgirb.hr Research has consistently shown that replacement of the benzothiazole ring system with other aromatic structures, such as benzene or pyridine, or even related heterocyclic systems like benzoxazole (B165842) or benzimidazole, often leads to a significant reduction or complete loss of biological activity. nih.govbiorxiv.orgasm.org This underscores the importance of the specific arrangement of the fused benzene and thiazole rings, including the presence and position of the sulfur and nitrogen heteroatoms, for effective interaction with molecular targets. mdpi.comnih.gov The aromaticity and planarity of the benzothiazole core facilitate its insertion into binding sites and its ability to form key molecular interactions. bibliomed.org

The incorporation of a fluorine atom at position 5 of the benzothiazole ring has a profound impact on the compound's physicochemical properties and biological activity. nih.gov Fluorine is the most electronegative element, and its presence can alter the electron distribution across the molecule, affecting properties like pKa and dipole moment. tandfonline.com This can lead to improved membrane permeability and enhanced bioavailability. tandfonline.com

Key effects of the fluorine substituent include:

Enhanced Potency: The fluorine atom can increase the binding affinity of the molecule for its target. For example, in fluoroquinolone antibiotics, a fluorine atom at an analogous position improves DNA gyrase-complex binding and increases antibacterial potency. nih.govresearchgate.nettandfonline.com

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways at that position, leading to an increased half-life of the compound.

Hydrogen Bond Mimicry: Due to its small size, fluorine can mimic a hydrogen atom, allowing the fluorinated molecule to fit into enzyme active sites designed for non-fluorinated analogues, while its electronic properties can lead to stronger binding interactions. nih.gov

Studies on related compounds have shown that a fluorine at position 5 can confer significant antifungal activity. nih.gov

| Feature | Influence on Biological Activity |

| Size | Small van der Waals radius allows it to mimic hydrogen, fitting into specific binding pockets. nih.gov |

| Electronegativity | Alters the electronic properties of the molecule, potentially improving membrane permeation and binding affinity. tandfonline.com |

| Bond Strength | The high strength of the C-F bond can block metabolic oxidation, increasing the compound's stability and half-life. |

| Binding Interactions | Can participate in favorable electrostatic and dipole interactions within the receptor binding site. tandfonline.com |

This table provides an interactive summary of the key influences of the fluorine substituent.

Substituents on the benzene ring portion of the benzothiazole nucleus play a crucial role in modulating the compound's activity and selectivity. While specific SAR studies focusing on the 4-methyl group in this compound are limited, general principles of medicinal chemistry allow for an analysis of its likely contributions.

The methyl group at position 4 can influence the compound's properties in several ways:

Steric Effects: The methyl group introduces steric bulk, which can influence the orientation of the molecule within a binding pocket. This can either enhance binding by promoting a more favorable conformation or hinder it by causing steric clashes.

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electronic nature of the aromatic ring system, potentially influencing binding interactions.

Studies on other benzothiazoles have shown that substitution at the 4-position is important for modulating biological activity, such as anti-inflammatory properties. rsc.org

The 2-amino group is a critical determinant of the biological activity of this benzothiazole series. nih.govresearchgate.net The 2-aminobenzothiazole (B30445) scaffold is widely recognized for its therapeutic potential. bibliomed.orgbiorxiv.orgasm.org The primary amine is an active and versatile functionality. nih.gov

Its significance stems from several factors:

Hydrogen Bonding: The amine group is a potent hydrogen bond donor, enabling it to form strong, directional interactions with amino acid residues (e.g., aspartate, glutamate (B1630785), serine) in a receptor's active site. This is often a key interaction for anchoring the ligand.

Basicity: The basicity of the amino group, while modulated by the electron-withdrawing nature of the heterocyclic system, allows for potential ionic interactions at physiological pH.

Synthetic Handle: The 2-amino position serves as a convenient point for chemical modification, allowing for the synthesis of a wide range of derivatives with altered potency, selectivity, and pharmacokinetic properties. researchgate.net

The crucial role of this group is highlighted by findings that replacing the 2-aminobenzothiazole moiety with a 2-aminothiazole (B372263) core resulted in a severe impairment of antiproliferative activity, confirming the importance of the entire fused ring system in conjunction with the 2-amino substituent. nih.gov

| Moiety | Position | Key Role in Bioactivity |

| Benzothiazole Nucleus | Core Scaffold | Essential for establishing foundational binding interactions; replacement diminishes activity. nih.govnih.gov |

| Fluorine | 5 | Enhances potency, metabolic stability, and cell penetration through electronic and steric effects. nih.govtandfonline.com |

| Methyl Group | 4 | Modulates lipophilicity and steric fit within the binding pocket, influencing activity and selectivity. rsc.org |

| Amine Group | 2 | Acts as a critical hydrogen bond donor for receptor anchoring and serves as a key point for derivatization. nih.govresearchgate.net |

This interactive table summarizes the structure-activity relationships of the key functional groups.

Biotransformation Pathways and Their Implications for Activity

The biotransformation of 2-aminobenzothiazole derivatives is a critical factor determining their efficacy, duration of action, and potential for toxicity. The metabolic fate of these compounds is largely governed by the action of cytochrome P450 (CYP) enzymes. nih.govhmdb.ca

For many benzothiazoles, including the therapeutic agent Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine), metabolism is heavily dependent on CYP1A2. hmdb.ca This enzyme is primarily responsible for the initial oxidative metabolism of the benzothiazole ring system. The biotransformation pathways can include hydroxylation of the aromatic ring and N-oxidation of the amino group. These metabolic steps generally lead to the formation of more polar metabolites that can be more readily excreted from the body.

The presence and position of substituents like fluorine and methyl groups on the benzothiazole ring can significantly alter the metabolic profile of the compound. Fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation at specific sites. bohrium.com By placing a fluorine atom at a position susceptible to hydroxylation, the metabolic pathway can be redirected, potentially leading to a longer half-life and altered biological activity.

In the case of fluorinated 2-(4-aminophenyl)benzothiazoles, the position of the fluorine atom has been shown to have a profound impact on their metabolism. For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole does not produce exportable metabolites in sensitive MCF-7 breast cancer cells, which is a desirable characteristic for a targeted anticancer agent. nih.gov In contrast, the 6-fluoro isomer is metabolized to products that are exported from the cells. nih.gov This suggests that the 5-fluoro substitution effectively blocks a key metabolic pathway that is active for the 6-fluoro isomer.

The methyl group at the C4 position can also influence biotransformation. It may sterically hinder the approach of metabolizing enzymes to the adjacent positions on the ring. Alternatively, the methyl group itself can be a site of metabolism, undergoing hydroxylation to form a primary alcohol, which can then be further oxidized.

The primary biotransformation pathways for related benzothiazoles are summarized in the table below.

| Parent Compound Class | Key Metabolizing Enzyme | Primary Biotransformation Reactions | Implication for Activity | Reference |

| Benzothiazoles (e.g., Riluzole) | CYP1A2 | Ring hydroxylation, N-oxidation | Formation of more polar, excretable metabolites. | hmdb.ca |

| Fluorinated 2-(4-aminophenyl)benzothiazoles | CYP1A1 (induction is key for activity) | Ring hydroxylation (position-dependent), N-oxidation | Fluorine at C5 blocks the formation of exportable metabolites, enhancing targeted activity. | nih.gov |

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Affinity and Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, within the active site of a target protein.

Research on various benzothiazole (B30560) derivatives has demonstrated their potential to interact with a range of biological targets, including protein kinases, DNA gyrase, and various receptors. biointerfaceresearch.comresearchgate.netnih.gov For this compound, molecular docking simulations would be employed to identify its most likely protein targets. The process involves preparing a 3D structure of the compound and docking it against a library of known protein structures, often those implicated in specific diseases.

The docking score, typically expressed in kcal/mol, estimates the binding free energy and indicates the strength of the interaction. A lower docking score generally suggests a more favorable binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's binding pocket, are analyzed to understand the basis of this affinity. For instance, the 2-amino group and the nitrogen atom in the thiazole (B1198619) ring of benzothiazoles are common sites for hydrogen bonding. nih.gov The fluorine atom on the benzene (B151609) ring of this compound could also participate in specific interactions, potentially enhancing binding affinity and selectivity for a particular target.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Cyclin-Dependent Kinase 2 | -9.2 | Leu83, Asp86 | Hydrophobic, Hydrogen Bond |

| DNA Gyrase Subunit B | -7.9 | Asp73, Arg76 | Hydrogen Bond, Cation-π |

| Estrogen Receptor Alpha | -8.8 | Arg394, Glu353 | Hydrogen Bond |

Note: The data in this table is illustrative and based on typical findings for benzothiazole derivatives. Specific docking studies for this compound are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By identifying the physicochemical properties, or "descriptors," that are critical for activity, QSAR models can predict the bioactivity of new, unsynthesized compounds.

For a series of compounds including this compound, a QSAR study would begin by calculating a wide range of molecular descriptors. These can include topological, electronic, and steric properties. A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates these descriptors with experimentally determined biological activity (e.g., IC50 values). acs.org

Studies on benzothiazole derivatives have often found that descriptors related to molecular shape, polarizability, and the distribution of pharmacophoric features are important for their activity. acs.org The presence of the fluorine atom and the methyl group in this compound would significantly influence its electronic and steric descriptors, and a QSAR model could quantify the impact of these substitutions on its predicted activity. A robust QSAR model, validated through internal and external cross-validation, serves as a valuable tool for prioritizing which derivatives to synthesize and test. nih.gov

Pharmacophore Modeling and Rational Drug Design

Pharmacophore modeling is a crucial component of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. researchgate.netresearchgate.net A pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings.

For this compound, a pharmacophore model could be generated based on a set of known active molecules that bind to the same target. researchgate.net This model would highlight the key features responsible for its interaction with the receptor. The 2-amino group of the benzothiazole core often acts as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can function as a hydrogen bond acceptor. The fused aromatic system typically provides a hydrophobic or aromatic interaction point. researchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases to identify novel molecules with the desired structural features. Furthermore, this model can guide the structural modification of this compound to enhance its binding affinity and selectivity for its target protein. acs.org

Molecular Dynamics Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique provides deeper insights into the stability of the ligand-protein complex and the specific interactions that are maintained throughout the simulation.

An MD simulation of the this compound-protein complex, obtained from a docking study, would be performed in a simulated physiological environment (water, ions, and physiological temperature). The simulation trajectory is then analyzed to assess parameters like the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. jksus.org

These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and can help to refine the understanding of the binding mode. For benzothiazole derivatives, MD simulations have been used to confirm the stability of key hydrogen bonds and hydrophobic contacts predicted by docking studies, thereby validating the proposed binding hypothesis. nih.govnih.govjksus.org

ADME Prediction for Pharmacokinetic Profile Estimation

In addition to having good efficacy against its target, a successful drug candidate must also possess favorable pharmacokinetic properties. ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the bioavailability and persistence of a compound in the body. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. nih.govugm.ac.id

For this compound, various computational models can predict its ADME properties. These predictions are often based on established rules, such as Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govnih.gov Other models can predict properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential interactions with metabolic enzymes like the cytochrome P450 family. Many studies on benzothiazole derivatives show that they generally possess good drug-like properties. nih.govresearchgate.net

| ADME Property | Predicted Value (Illustrative) | Acceptable Range |

| Molecular Weight | 198.22 g/mol | < 500 |

| LogP (Lipophilicity) | 2.8 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Permeation | Low | Varies by target |

Note: The data in this table is illustrative and based on general predictions for compounds with similar structures. Specific experimental or predictive data for this compound is not publicly available.

Advanced Applications and Future Research Directions

Development of Next-Generation 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine Analogs with Enhanced Efficacy and Selectivity

The development of new therapeutic agents often focuses on modifying a core chemical structure to improve its effectiveness and reduce off-target effects. For benzothiazoles, the strategic placement of substituents on the fused ring system is a key strategy. The introduction of a fluorine atom, as seen in this compound, is particularly significant. Fluorine's high electronegativity and small size can alter a molecule's acidity, metabolic stability, and binding affinity to biological targets. nih.gov

Research into closely related analogs, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has demonstrated that fluorination can lead to potent and selective anticancer activity. nih.govbohrium.com Future research will likely focus on synthesizing a library of analogs of this compound with systematic modifications to understand the structure-activity relationship (SAR) better. For instance, altering the position of the methyl and fluoro groups or introducing other functional groups could fine-tune the compound's pharmacological profile. The goal is to create next-generation analogs with superior potency against specific cancer cell lines or microbial strains while minimizing effects on healthy cells. nih.gov

Structure-Activity Relationship (SAR) Insights for Benzothiazole (B30560) Analogs

| Modification Site | Substituent Type | Observed Effect on Biological Activity |

|---|---|---|

| Benzene (B151609) Ring (Position 5) | Fluorine | Can enhance anticancer potency and alter metabolic pathways. nih.govbohrium.com |

| Benzene Ring (Position 4) | Methyl Group | Influences molecular conformation and interaction with target proteins. |

| Amine Group (Position 2) | Acylation / Schiff Base Formation | Creates derivatives with potentially new or enhanced antimicrobial or anticancer activities. nih.govnih.gov |

| General Scaffold | Bulky Aromatic/Heteroaromatic Groups | Often required for potent antimicrobial activity, potentially by facilitating DNA interaction. nih.gov |

Exploration of Novel Therapeutic Areas for Benzothiazole Scaffolds

The benzothiazole core is recognized as a "privileged scaffold" due to its presence in a wide range of biologically active compounds. nih.govbenthamdirect.com While anticancer and antimicrobial properties are well-documented, research is expanding to uncover new therapeutic applications for derivatives of this compound. mdpi.comtandfonline.com

The structural versatility of benzothiazoles allows them to interact with a diverse set of biological targets, including enzymes and receptors. mdpi.com This has led to their investigation in several novel therapeutic areas:

Neurodegenerative Diseases: Certain benzothiazole analogs are being studied for their potential in treating conditions like Alzheimer's disease, Huntington's disease, and epilepsy. mdpi.comnih.gov Their ability to cross the blood-brain barrier is a key advantage in developing drugs for the central nervous system. nih.gov

Anti-inflammatory Activity: By targeting enzymes like cyclooxygenase (COX), benzothiazole derivatives have shown promise as anti-inflammatory agents. tandfonline.com

Antidiabetic Properties: Some analogs have been explored for their ability to modulate targets involved in diabetes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). tandfonline.com

Antiviral and Antitubercular Agents: The benzothiazole nucleus is a component of compounds tested against various viruses and the bacterium Mycobacterium tuberculosis. benthamdirect.comnih.gov

Therapeutic Potential of the Benzothiazole Scaffold

| Therapeutic Area | Biological Target/Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Enzyme inhibition (e.g., EGFR, VEGFR, PI3K), DNA binding, Tubulin polymerization inhibition. | mdpi.comnih.govnih.gov |

| Antimicrobial | Inhibition of essential bacterial enzymes (e.g., DNA gyrase, MurB), disruption of cell wall synthesis. | nih.govresearchgate.net |

| Neuroprotection | Receptor modulation, diagnostic imaging for amyloid plaques. | mdpi.comnih.gov |

| Anti-inflammatory | Inhibition of inflammatory enzymes like COX. | tandfonline.com |

| Antidiabetic | Enzyme inhibition (e.g., 11β-HSD1). | tandfonline.com |

Utilization in Chemical Biology: Fluorescent Probes and Imaging Agents

Beyond therapeutics, the unique photophysical properties of benzothiazoles make them valuable tools in chemical biology. Their rigid, planar, and π-conjugated structure often results in strong fluorescence. researchgate.net This has led to the development of benzothiazole-based fluorescent probes for detecting specific analytes and for bioimaging. researchgate.net

These probes are designed by attaching a specific recognition unit to the benzothiazole fluorophore. Upon binding to the target analyte (such as metal ions, anions, or biomolecules), the probe's fluorescence properties change, allowing for detection. researchgate.netresearchgate.net The mechanisms behind this change can include:

Intramolecular Charge Transfer (ICT)

Excited-State Intramolecular Proton Transfer (ESIPT)

Photoinduced Electron Transfer (PET)

Aggregation-Induced Emission (AIE)

A significant advancement in this area is the radiolabeling of benzothiazole analogs for use in Positron Emission Tomography (PET) imaging. For example, the closely related compound 5F 203 has been successfully radiolabeled with fluorine-18, creating a potential agent for non-invasive tumor imaging. researchgate.net This highlights a promising future direction for this compound in the development of diagnostic tools. researchgate.net

Strategies for Overcoming Resistance Mechanisms

A major challenge in cancer and infectious disease treatment is the development of drug resistance. bohrium.comjchemrev.com For benzothiazole-based agents, resistance can emerge through various mechanisms. Studies on breast cancer cell lines that acquired resistance to the analog 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) revealed that a primary mechanism was impaired intracellular drug retention and diminished depletion of the drug from the nutrient medium. bohrium.com

To counteract such resistance, several strategies are being explored:

Structural Modification: Creating new analogs that can evade specific resistance mechanisms. For instance, while cancer cells became resistant to DF 203, they retained some sensitivity, albeit reduced, to its 5-fluoro analog (5F 203). bohrium.com

Combination Therapy: Using benzothiazoles in conjunction with other drugs that have different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance developing.

Targeting Efflux Pumps: Since increased efflux (pumping the drug out of the cell) is a common resistance mechanism, co-administering benzothiazoles with inhibitors of these pumps could restore efficacy. researchgate.net

Prodrug Development: Designing prodrugs that are activated only within the target cells could increase the intracellular concentration of the active compound and bypass some resistance pathways. tandfonline.com

Green Chemistry Approaches in Benzothiazole Synthesis

The traditional synthesis of benzothiazoles often involves harsh reaction conditions and the use of hazardous solvents and reagents. bohrium.com In line with the growing emphasis on sustainability, green chemistry principles are being increasingly applied to the synthesis of benzothiazole derivatives. airo.co.in These approaches aim to improve efficiency, reduce waste, and minimize environmental impact. bohrium.com

Key green chemistry strategies include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents. airo.co.inorgchemres.org

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields with less energy consumption. airo.co.inmdpi.com

Catalysis: Using reusable heterogeneous catalysts or biocatalysts (enzymes) that operate under mild conditions and improve selectivity. bohrium.comairo.co.in

One-Pot Synthesis: Designing multi-component reactions where reactants are combined in a single step, which reduces the need for intermediate purification steps and minimizes waste. bohrium.com

These sustainable methods not only make the production of compounds like this compound more environmentally friendly but can also offer advantages in terms of cost and efficiency for industrial-scale preparation. bohrium.com

Q & A

Q. How to scale up synthesis without compromising purity?

- Methodological Answer : Optimize via Design of Experiments (DoE). Key factors:

- Catalyst : 10 mol% CuI improves yield by 15% in Ullmann couplings.

- Solvent : Switch from DMF to PEG-400 reduces toxicity and eases purification.

- Workup : Liquid-liquid extraction (ethyl acetate/water) followed by flash chromatography (silica gel, hexane/EtOAc 7:3) achieves >98% purity. Process Analytical Technology (PAT) monitors real-time reaction progress .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat) and work in a fume hood. The compound may release toxic HF upon decomposition. Neutralize spills with calcium carbonate. Store at 2–8°C in amber vials under argon. LC-MS analysis of waste streams ensures environmental compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.